![molecular formula C24H26O4 B120301 4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol CAS No. 147504-92-5](/img/structure/B120301.png)

4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

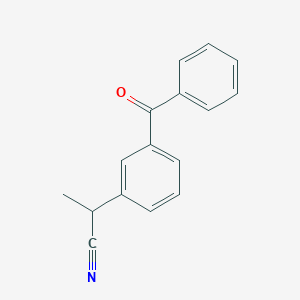

4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol, also known as bisphenol S (BPS), is a chemical compound that is widely used in the manufacturing of consumer products. BPS is a derivative of bisphenol A (BPA), which has been linked to several health concerns. Due to the potential risks associated with BPA, many manufacturers have started using BPS as a safer alternative. However, recent scientific research has raised concerns about the safety of BPS.

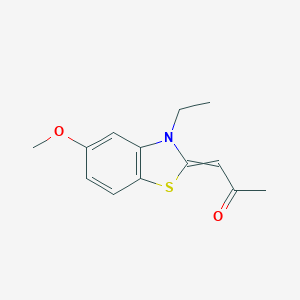

Mécanisme D'action

BPS is an endocrine disruptor, meaning that it can interfere with the body's hormonal system. BPS can bind to estrogen receptors, which can lead to estrogenic effects in the body. BPS can also interfere with thyroid hormone signaling, which can lead to thyroid dysfunction.

Effets Biochimiques Et Physiologiques

Scientific research has shown that BPS exposure can lead to various biochemical and physiological effects. BPS exposure has been linked to reproductive and developmental effects, including reduced fertility, altered sex hormone levels, and abnormal fetal development. BPS exposure has also been linked to metabolic disorders, including obesity and insulin resistance.

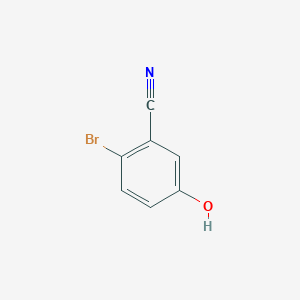

Avantages Et Limitations Des Expériences En Laboratoire

BPS has several advantages as a chemical compound for lab experiments. It is stable, soluble, and has a long shelf life. However, BPS also has limitations, including its potential to interfere with experimental results due to its endocrine-disrupting properties.

Orientations Futures

For research include investigating the long-term effects of BPS exposure, identifying potential biomarkers of BPS exposure, and developing safer alternatives to BPS. Additionally, there is a need for regulatory agencies to establish guidelines for BPS use to ensure the safety of consumer products.

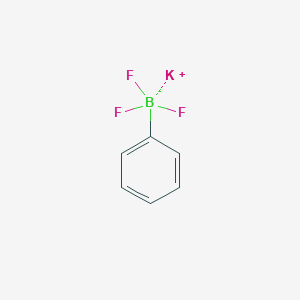

Méthodes De Synthèse

BPS is synthesized by reacting 4,4'-dihydroxydiphenyl sulfone with 2-propanol in the presence of an acid catalyst. The reaction results in the formation of BPS, which can be purified and isolated through various methods.

Applications De Recherche Scientifique

BPS is widely used in the manufacturing of consumer products such as plastic bottles, food containers, and thermal paper. Due to its widespread use, BPS has been detected in various environmental matrices, including water, sediment, and soil. Scientific research has focused on the potential environmental and health impacts of BPS exposure.

Propriétés

Numéro CAS |

147504-92-5 |

|---|---|

Nom du produit |

4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol |

Formule moléculaire |

C24H26O4 |

Poids moléculaire |

378.5 g/mol |

Nom IUPAC |

4,6-bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol |

InChI |

InChI=1S/C24H26O4/c1-23(2,15-5-9-17(25)10-6-15)19-13-20(22(28)14-21(19)27)24(3,4)16-7-11-18(26)12-8-16/h5-14,25-28H,1-4H3 |

Clé InChI |

SGJZXXPWUDGJSV-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2O)O)C(C)(C)C3=CC=C(C=C3)O |

SMILES canonique |

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2O)O)C(C)(C)C3=CC=C(C=C3)O |

Autres numéros CAS |

147504-92-5 |

Pictogrammes |

Irritant; Environmental Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.